2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile
CAS No.: 221242-71-3
Cat. No.: VC20759279
Molecular Formula: C15H10N2O
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile - 221242-71-3](/images/no_structure.jpg)
CAS No. | 221242-71-3 |
---|---|
Molecular Formula | C15H10N2O |
Molecular Weight | 234.25 g/mol |
IUPAC Name | 2-[methoxy(naphthalen-1-yl)methylidene]propanedinitrile |
Standard InChI | InChI=1S/C15H10N2O/c1-18-15(12(9-16)10-17)14-8-4-6-11-5-2-3-7-13(11)14/h2-8H,1H3 |
Standard InChI Key | XQWRQOZYYLGZMS-UHFFFAOYSA-N |
SMILES | COC(=C(C#N)C#N)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES | COC(=C(C#N)C#N)C1=CC=CC2=CC=CC=C21 |
Overview of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile
2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile, also known as 2-methoxybenzylidenemalononitrile, is a chemical compound with the molecular formula C
H
N
O. It is categorized under various synonyms including 2-[(2-methoxyphenyl)methylidene]propanedinitrile and (2-methoxybenzylidene)propanedinitrile. The compound has a molecular weight of approximately 184.19 g/mol and is recognized for its potential applications in medicinal chemistry and organic synthesis.
Identifiers
-
CAS Number: 221242-71-3
-
InChIKey: YCZZNGRKFVBLDL-UHFFFAOYSA-N
-
SMILES Notation: COC1=CC=CC=C1C=C(C#N)C#N
Synthesis Methods
The synthesis of 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile typically involves the condensation reaction between appropriate aldehydes and malononitrile derivatives.
Characterization Techniques
Characterization of the compound can be achieved through various analytical techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to identify functional groups present in the compound.
-
Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and dynamics.
-
Ultraviolet-visible (UV-vis) Spectroscopy: Assists in understanding electronic transitions within the molecule.
Medicinal Chemistry
Recent studies have indicated that derivatives of compounds similar to 2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
Computational Studies
Computational methods such as Density Functional Theory (DFT) have been employed to predict molecular behavior, stability, and reactivity patterns, aiding in the design of new derivatives with enhanced pharmacological profiles.
Drug Development
Research has shown that compounds with structural similarities to this nitrile derivative can potentially act as inhibitors for viral targets, including SARS-CoV-2, indicating a pathway for drug development against viral infections.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume